molecular formula C9H7BrS B082513 3-Bromo-2-methylbenzo[b]thiophene CAS No. 10243-15-9

3-Bromo-2-methylbenzo[b]thiophene

Cat. No.: B082513
CAS No.: 10243-15-9
M. Wt: 227.12 g/mol
InChI Key: WFTBGTKQMKDPOQ-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzo[b]thiophene is an organic compound with the molecular formula C9H7BrS It is a derivative of benzo[b]thiophene, where a bromine atom is substituted at the third position and a methyl group at the second position

Mechanism of Action

Target of Action

This compound is a heteroaryl halide , a class of compounds known for their broad reactivity and potential in various chemical transformations.

Mode of Action

Heteroaryl halides, such as this compound, are often used in organic synthesis, particularly in cross-coupling reactions . They can form carbon-carbon bonds with various nucleophiles, which could potentially lead to interactions with biological targets.

Result of Action

The specific molecular and cellular effects of 3-Bromo-2-methylbenzo[b]thiophene are currently unknown . Its reactivity as a heteroaryl halide suggests potential for various chemical transformations, which could influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylbenzo[b]thiophene typically involves the bromination of 2-methylbenzo[b]thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylbenzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide yields 3-methoxy-2-methylbenzo[b]thiophene, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-2-methylbenzo[b]thiophene .

Scientific Research Applications

3-Bromo-2-methylbenzo[b]thiophene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylthiophene
  • 3-Bromo-2-nitrobenzo[b]thiophene
  • 3-Bromothianaphthene

Uniqueness

3-Bromo-2-methylbenzo[b]thiophene is unique due to the specific positioning of the bromine and methyl groups on the benzo[b]thiophene ring. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

3-bromo-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTBGTKQMKDPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356333
Record name 3-bromo-2-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10243-15-9
Record name 3-bromo-2-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.06 g of 3-Bromo-benzo[b]thiophene (5.0 mmol) is dissolved in 10 ml of dry tetrahedrofuran and cooled to −78° C. and 3.67 ml of lithium diisopropylamine 1.5M in cyclohexane (5.5 mmol) is added slowly and stirred at −78° C. for 15 min. 0.35 ml of Methyl iodide (5.6 mmol) is added and the reaction mixture is stirred at room temperature for 1 h, sat. NH4Cl is added, and the mixture is extracted with CH2Cl2, dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane:AcOEt=10:1) to give the title compound. 835 mg (74%). 1H-NMR (CDCl3): 7.76 (t, 2H, J=7.7 Hz), 7.46 (t, 1H, J=7.7 Hz), 7.37 (t, 1H, J=7.7 Hz), 2.60 (s, 3H)
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1.06 g
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3.67 mL
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5.5 mmol
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0.35 mL
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Synthesis routes and methods II

Procedure details

To a solution of 15.88 g of 2,3-dibromobenzo[b]thiophene in 150 ml of dry diethyl ether at 0° C. was added a solution of 20 ml of diethyl ether and 34 ml of a 1.6M solution of n-butyl lithium in hexane. After stirring for one hour at 0° C., a solution of 10.2 ml of dimethylsulfate in 20 ml of diethyl ether was added and the reaction was stirred at 0° C. for 4 hours. The mixture was allowed to warm to room temperature. After the addition of 125 ml of 1N hydrochloric acid, the reaction mixture was stirred for 15 minutes. The layers were separated and the aqueous layer was extracted with diethyl ether. The combined ether extracts were dried over magnesium sulfate and evaporated in vacuo giving an oil. The oil was cooled and it solidified. The resulting crystals were recovered by filtration providing 8.7 g of the desired subtitled intermediate, m.p. 39°-40° C.
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15.88 g
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150 mL
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20 mL
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10.2 mL
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20 mL
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125 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution (50 mL) of 2-methyl-1-benzothiophene (5.00 g) in acetic acid was added dropwise bromine (1.90 mL) at 0° C., and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:1, volume ratio) to give the title object compound (8.02 g, quantitative) as a brown oil.
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50 mL
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1.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Bromo-2-methylbenzo[b]thiophene in the synthesis of S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate)?

A1: this compound serves as a crucial starting material in the one-pot synthesis of S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate). The synthesis begins with the lithiation of this compound using n-butyllithium. This lithiation step replaces the bromine atom with a lithium atom, creating a nucleophilic species. This nucleophile then reacts with an appropriate electrophile to introduce the desired substituent at the 3-position of the benzo[b]thiophene ring system. [] While the specific details of subsequent steps are not provided in the abstract, it highlights that the synthesis proceeds through the formation of an organocopper compound and a reaction with oxalyl chloride to ultimately yield the target compound. []

Q2: Are there any spectroscopic data available to confirm the structure of the synthesized compounds?

A2: Yes, the research paper mentions that the chemical structure of the final compound, S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate), is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS). [] While the specific data is not presented in the abstract, these techniques provide detailed information about the compound's structure and molecular weight. Additionally, X-ray analysis is also employed to determine the crystal structure, confirming the connectivity and spatial arrangement of atoms within the molecule. []

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